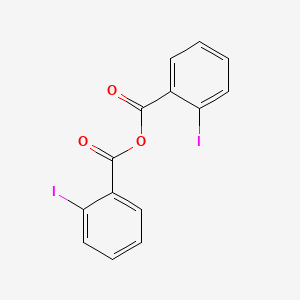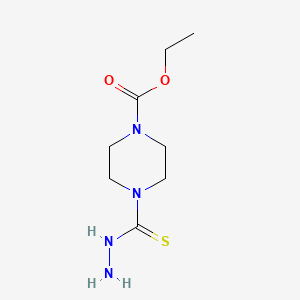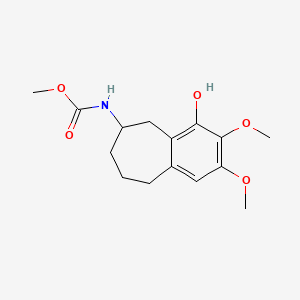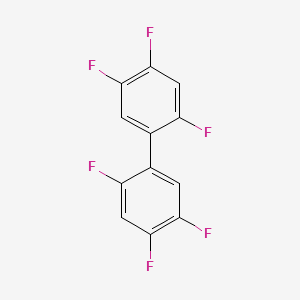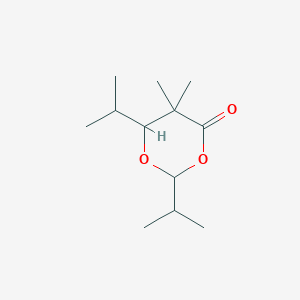
1,1'-(2-Methoxyethane-1,1-diyl)dibenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(2-Methoxyethane-1,1-diyl)dibenzene is an organic compound with the molecular formula C15H16O It is characterized by the presence of two benzene rings connected by a methoxyethane bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1’-(2-Methoxyethane-1,1-diyl)dibenzene can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with sodium methoxide in the presence of a suitable solvent. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of 1,1’-(2-Methoxyethane-1,1-diyl)dibenzene typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1,1’-(2-Methoxyethane-1,1-diyl)dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde or benzoic acid derivatives, while reduction can produce benzyl alcohol derivatives.
Scientific Research Applications
1,1’-(2-Methoxyethane-1,1-diyl)dibenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s derivatives may have potential biological activity, making it a subject of study in medicinal chemistry.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1,1’-(2-Methoxyethane-1,1-diyl)dibenzene exerts its effects depends on its specific application. In chemical reactions, the compound acts as a reactant or intermediate, participating in various transformations. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1,1’-(1,2-Ethanediyl)dibenzene: Similar structure but lacks the methoxy group.
1,1’-(1,2-Dimethoxyethane-1,1-diyl)dibenzene: Contains an additional methoxy group, leading to different chemical properties.
Uniqueness
1,1’-(2-Methoxyethane-1,1-diyl)dibenzene is unique due to its specific methoxyethane bridge, which imparts distinct reactivity and potential applications compared to its analogs. This structural feature can influence its behavior in chemical reactions and its interactions in biological systems.
Properties
CAS No. |
41976-80-1 |
|---|---|
Molecular Formula |
C15H16O |
Molecular Weight |
212.29 g/mol |
IUPAC Name |
(2-methoxy-1-phenylethyl)benzene |
InChI |
InChI=1S/C15H16O/c1-16-12-15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,15H,12H2,1H3 |
InChI Key |
IGDFQYAWPSVNGU-UHFFFAOYSA-N |
Canonical SMILES |
COCC(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


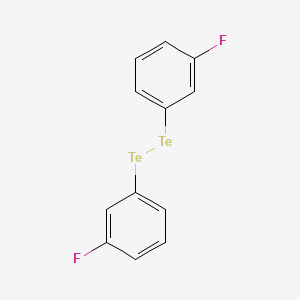
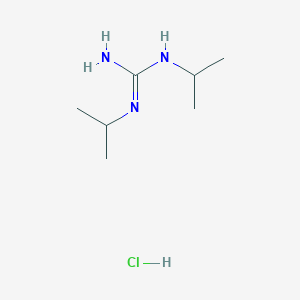
![Bis[(2-oxo-2H-1-benzopyran-7-yl)] nonanedioate](/img/structure/B14669665.png)

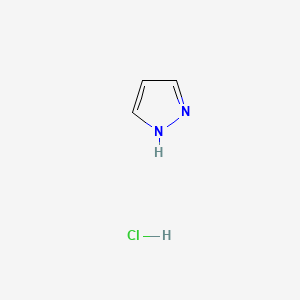
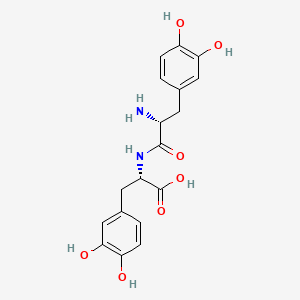
![Benzoic acid, 2-[[4-[bis(2-chloropropyl)amino]-2-methylphenyl]azo]-](/img/structure/B14669673.png)
